(4-phenyl-4H-1,2,4-triazol-3-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-phenyl-1,2,4-triazol-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-6-9-11-10-7-12(9)8-4-2-1-3-5-8/h1-5,7,13H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJZNBPGFPPTJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NN=C2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138624-62-1 | |
| Record name | (4-phenyl-4H-1,2,4-triazol-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Phenyl 4h 1,2,4 Triazol 3 Yl Methanol and Its Analogs
Classic Synthetic Approaches to 1,2,4-Triazole-3-methanol Derivatives
The foundational methods for constructing the 1,2,4-triazole (B32235) ring, particularly those bearing a hydroxymethyl group, rely on well-established cyclization and functionalization reactions.
Cyclization Reactions from Hydrazides and Thiosemicarbazides
The synthesis of the 1,2,4-triazole core is frequently accomplished through the cyclization of open-chain precursors, most notably those derived from hydrazides and thiosemicarbazides. These methods are valued for their reliability and the accessibility of starting materials.
One of the most common pathways begins with the reaction of a carboxylic acid hydrazide with an isothiocyanate. This reaction forms an N,N'-disubstituted thiosemicarbazide (B42300) intermediate. Subsequent intramolecular cyclization, typically induced by heating in an alkaline medium such as aqueous sodium hydroxide (B78521) or potassium hydroxide, leads to the formation of a 1,2,4-triazole-3-thione. ptfarm.plnih.govnih.govdergipark.org.tr The choice of hydrazide and isothiocyanate dictates the substituents at positions 3 and 4 of the resulting triazole ring. For instance, reacting a hydrazide with phenyl isothiocyanate is a standard method to introduce a phenyl group at the N-4 position of the triazole. mdpi.com
Another classical approach is the Pellizzari reaction, which involves the condensation of a carboxylic acid amide with an acyl hydrazide to yield a 3,5-disubstituted 1,2,4-triazole. researchgate.net Similarly, the Einhorn–Brunner reaction provides a route to 1,2,4-triazoles through the condensation of hydrazines with diacylamines in the presence of a weak acid. researchgate.net These methods offer alternative pathways to the triazole core, expanding the range of accessible substitution patterns.
The unsubstituted 1,2,4-triazole ring can also be formed from thiosemicarbazide itself by acylation with formic acid, followed by cyclization of the intermediate to form a triazole-thiol, which can then be oxidized to the parent 1,2,4-triazole. wikipedia.org
| Reaction Name/Type | Key Reactants | Typical Conditions | Initial Product | Reference |
|---|---|---|---|---|
| From Thiosemicarbazides | Carboxylic acid hydrazide + Isothiocyanate | 1. Formation of thiosemicarbazide intermediate. 2. Alkaline-mediated cyclization (e.g., NaOH, reflux). | 1,2,4-Triazole-3-thione | ptfarm.plnih.govdergipark.org.tr |
| Pellizzari Reaction | Carboxylic acid amide + Acyl hydrazide | Heating | 3,5-Disubstituted-1,2,4-triazole | researchgate.net |
| Einhorn-Brunner Reaction | Hydrazine (or substituted hydrazine) + Diacylamine | Weak acid | Substituted 1,2,4-triazole | researchgate.net |
Post-Cyclization Functionalization and Derivatization Strategies
Once the 1,2,4-triazole ring is formed, subsequent chemical modifications are often necessary to install the desired functional groups, such as the hydroxymethyl moiety, or to build more complex molecular architectures. These post-cyclization strategies are crucial for creating a diverse library of triazole derivatives.
A frequent strategy involves the functionalization of 1,2,4-triazole-3-thiones, which are common products of the thiosemicarbazide cyclization route. zsmu.edu.ua The thiol group is a versatile handle for further reactions. S-alkylation, for example, can be readily achieved by reacting the triazole-thione with alkyl halides in a basic medium. mdpi.com This allows for the introduction of various side chains at the C-3 position. For instance, reaction with chloroacetic acid yields a carboxymethylthio substituent, which can be further converted into an acid hydrazide and then into Schiff bases or other derivatives. nih.gov
The nitrogen atoms of the triazole ring can also be functionalized. N-alkylation provides another avenue for introducing diversity into the molecule. nih.gov Furthermore, if the triazole core contains other reactive groups, such as an amino group, these can be used for subsequent transformations. Condensation of an amino-triazole with an aldehyde or ketone forms a Schiff base, which can then undergo addition reactions to introduce new substituents. chemmethod.comchemmethod.com
For the synthesis of 1,2,4-triazole-3-methanol derivatives specifically, a key post-cyclization step is the reduction of a C-3 carbonyl-containing group. If the triazole is synthesized with a carboxylic acid or ester group at the C-3 position, this group can be reduced to the primary alcohol of the hydroxymethyl substituent using standard reducing agents.
| Functionalization Type | Starting Moiety | Reagents/Conditions | Resulting Moiety | Reference |
|---|---|---|---|---|
| S-Alkylation | Thione/Thiol | Alkyl halide, base | Thioether | mdpi.com |
| N-Alkylation | Ring Nitrogen (N-H) | Alkyl halide, base | N-Alkyl substituent | nih.gov |
| Schiff Base Formation | Amino group | Aldehyde or ketone, acid catalyst | Imine (Schiff base) | chemmethod.comchemmethod.com |
| Reduction | Carboxylic acid or Ester | Reducing agent (e.g., NaBH4, LiAlH4) | Hydroxymethyl group | vulcanchem.com |
Targeted Synthesis of (4-phenyl-4H-1,2,4-triazol-3-yl)methanol
The specific synthesis of this compound involves a logical sequence of forming the correctly substituted triazole core followed by the introduction of the hydroxymethyl group. uni.lu
Formation of the 1,2,4-Triazole Core
To construct the 4-phenyl-4H-1,2,4-triazole core, the synthetic design must incorporate a phenyl group at the N-4 position. A highly effective method starts with the reaction of a suitable carboxylic acid hydrazide with phenyl isothiocyanate. This reaction produces a 1-acyl-4-phenylthiosemicarbazide intermediate. Subsequent base-catalyzed cyclodehydration of this intermediate directly yields the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol. mdpi.com
For example, starting with glycolic acid hydrazide and phenyl isothiocyanate would lead to an intermediate that, upon cyclization, could form 5-(hydroxymethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. The thiol group would then need to be removed, for instance, by oxidative desulfurization, to arrive at the desired core structure.
Alternatively, a precursor such as 4-phenyl-4H-1,2,4-triazole-3-carboxylic acid can be synthesized. This can be achieved through various multi-step sequences, often culminating in the cyclization of a functionalized hydrazide or amidrazone derivative where the phenyl group is already in place.
Introduction and Modification of the Hydroxymethyl Substituent
The most direct method for introducing the hydroxymethyl group at the C-3 position is through the reduction of a precursor containing a carboxylic acid or an ester group at that same position. vulcanchem.com This is a classic functional group transformation in organic synthesis.
Once a precursor like methyl 4-phenyl-4H-1,2,4-triazole-3-carboxylate or ethyl 4-phenyl-4H-1,2,4-triazole-3-carboxylate is obtained, it can be treated with a suitable reducing agent. Lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), often in an appropriate solvent like tetrahydrofuran (B95107) (THF) or ethanol (B145695), are commonly used for this type of ester-to-alcohol reduction. The reaction effectively converts the C-3 ester into the desired C-3 hydroxymethyl group, completing the synthesis of this compound.
Green Chemistry Approaches and Reaction Optimization
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including 1,2,4-triazoles, to improve efficiency and reduce environmental impact. nih.gov These approaches focus on minimizing waste, avoiding hazardous solvents, and reducing energy consumption.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating these reactions. researchgate.net The cyclization of thiosemicarbazides to form 1,2,4-triazoles, which can take several hours under conventional heating, can often be completed in minutes with significantly improved yields under microwave irradiation. nih.gov This technique not only saves time and energy but can also lead to cleaner reactions with fewer byproducts.
The choice of solvent is another key aspect of green synthesis. Efforts are made to replace hazardous solvents with more environmentally benign alternatives such as water, ethanol, or even solvent-free (neat) conditions. rsc.org Ultrasound-assisted synthesis is another non-conventional energy source that can promote reactions and improve yields, fitting within the green chemistry framework. nih.gov
Reaction optimization is crucial for maximizing the efficiency of any synthetic route. This involves systematically adjusting parameters such as temperature, reaction time, solvent, and the molar ratios of reactants and catalysts to find the conditions that provide the highest yield and purity of the desired product. researchgate.netbroadinstitute.org For triazole synthesis, this could involve screening different bases for the cyclization step or optimizing the catalyst loading in coupling reactions. rsc.org
| Technique | Description | Advantages | Reference |
|---|---|---|---|
| Microwave Irradiation | Using microwave energy to heat the reaction mixture. | Drastically reduced reaction times, increased yields, fewer side products. | researchgate.netnih.govbroadinstitute.org |
| Ultrasound-Assisted Synthesis | Using ultrasonic waves to induce cavitation and accelerate the reaction. | Improved yields, shorter reaction times, enhanced mass transfer. | nih.gov |
| Use of Green Solvents | Employing environmentally friendly solvents like water or ethanol. | Reduced toxicity and environmental impact. | rsc.org |
| Solvent-Free Reactions | Conducting reactions without a solvent (neat conditions). | Eliminates solvent waste, simplifies workup, high atom economy. | rsc.org |
Solvent System Optimization
The choice of solvent is a critical parameter in the synthesis of 1,2,4-triazoles, influencing reaction rates, yields, and sometimes the reaction pathway itself. Research has moved from conventional volatile organic compounds to more sustainable alternatives.
In some modern synthetic approaches, the solvent can also act as a reactant. For instance, in certain photochemical syntheses of 1,2,4-triazole derivatives, acetonitrile (B52724) has been employed as both the solvent and a dipolarophile, directly participating in the cycloaddition reaction to form the triazole ring. rsc.org Similarly, dimethylformamide (DMF) has been utilized not just as a solvent but also as a source for a carbon atom in the formation of the triazole backbone in specific iodine-mediated oxidative cyclizations. isres.org
Optimization studies for specific catalytic systems have identified optimal solvents for maximizing yield and selectivity. For the silica-supported copper(I)-catalyzed one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles, an investigation into various solvents revealed ethanol to be the superior choice. organic-chemistry.org In other cases, solvent mixtures have been adopted to enhance substrate compatibility; for example, a combination of acetonitrile and ethanol has been used to broaden the range of applicable substrates in certain reactions. frontiersin.org More environmentally friendly approaches have explored the use of deep eutectic solvents, such as those based on choline (B1196258) chloride and urea (B33335), as a tunable medium for triazole synthesis. researchgate.net
| Solvent System | Reaction Type | Role/Observation | Reference |
|---|---|---|---|
| Acetonitrile | Photochemical cycloaddition | Acts as both solvent and dipolarophile reactant. | rsc.org |
| Dimethylformamide (DMF) | Iodine-mediated oxidative cyclization | Serves as both solvent and a carbon source for the triazole ring. | isres.org |
| Ethanol | Silica-supported Cu(I)-catalyzed cycloaddition | Identified as the optimal solvent in optimization studies. | organic-chemistry.org |
| Acetonitrile/Ethanol Mixture | General triazole synthesis | Used to broaden the range of reaction substrates. | frontiersin.org |
| Deep Eutectic Solvents (e.g., Choline chloride/urea) | Coumarinyl 1,2,4-triazole synthesis | Green and tunable alternative to volatile organic solvents. | researchgate.net |
Catalyst Development in Triazole Synthesis
Catalysis is at the heart of modern 1,2,4-triazole synthesis, enabling high efficiency, control over regioselectivity, and milder reaction conditions. Developments range from transition-metal catalysts to metal-free and bio-inspired systems.
A significant challenge in the synthesis of substituted 1,2,4-triazoles is controlling the regioselectivity. Catalyst-controlled methodologies have provided a powerful solution. For instance, in the [3+2] cycloaddition of isocyanides with diazonium salts, the choice of metal catalyst dictates the resulting isomer. isres.orgfrontiersin.org Silver(I) catalysis selectively yields 1,3-disubstituted 1,2,4-triazoles, while copper(II) catalysis directs the reaction to produce 1,5-disubstituted 1,2,4-triazoles. isres.orgfrontiersin.orgnih.gov
Copper catalysts are widely used due to their affordability and effectiveness. Various copper-based systems, from simple salts like Cu(OAc)₂ to heterogeneous catalysts like nano-Cu⁰/Fe₃O₄, have been developed for different triazole syntheses, often using oxygen or air as a green oxidant. isres.orgnih.gov
In a move towards more sustainable chemistry, metal-free synthetic routes have also been established. These methods may employ reagents like iodine as the catalyst or proceed without any external catalyst under specific conditions, such as using aryl diazonium salts and leveraging the inherent reactivity of the substrates. isres.orgfrontiersin.org More recently, bio-inspired catalysis has emerged as a novel approach. An amine oxidase-inspired system using an o-quinone catalyst with a Lewis acid co-catalyst (FeCl₃) has been reported for the regioselective synthesis of 1,2,4-triazoles, producing only water and ammonia (B1221849) as by-products. rsc.org
| Catalyst System | Reaction Type | Key Outcome / Yield | Reference |
|---|---|---|---|
| Ag(I) | [3+2] cycloaddition of isocyanides and diazonium salts | Regioselective formation of 1,3-disubstituted 1,2,4-triazoles (up to 88% yield). | frontiersin.org |
| Cu(II) | [3+2] cycloaddition of isocyanides and diazonium salts | Regioselective formation of 1,5-disubstituted 1,2,4-triazoles (up to 79% yield). | frontiersin.orgnih.gov |
| nano-Cu⁰/Fe₃O₄ | One-pot tandem synthesis | High efficiency (up to 96% yield) and catalyst recyclability. | nih.gov |
| Iodine (I₂) | Oxidative C-H functionalization | Metal-free synthesis of 1,3,5-trisubstituted 1,2,4-triazoles. | organic-chemistry.org |
| 1,10-phenanthroline-5,6-dione (phd) / FeCl₃ | Amine oxidase-inspired coupling | Atom-economical and environmentally benign regioselective synthesis. | rsc.org |
Stereoselective Synthesis and Chiral Resolution for Related Analogs
For triazole analogs that possess chirality, controlling the stereochemistry is crucial. This is achieved either through stereoselective synthesis, which creates a specific stereoisomer, or through chiral resolution, which separates a mixture of stereoisomers.
The catalytic asymmetric synthesis of atropisomeric N-aryl 1,2,4-triazoles, which exhibit axial chirality, has been accomplished using chiral phosphoric acid catalysts. nih.gov This method facilitates a cyclodehydration reaction that can yield the desired triazole products with high enantiomeric ratios, which can often be further enhanced to greater than 99:1 through recrystallization. nih.gov Additionally, new chiral bis-1,2,4-triazolium salts have been developed to serve as precursors for rhodium(I) biscarbene complexes, which act as promising ligands in transition metal-catalyzed asymmetric synthesis. rsc.org
Chiral resolution via high-performance liquid chromatography (HPLC) is a prevalent technique for separating enantiomers of chiral triazole compounds. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective. windows.net Columns with phases such as amylose (B160209) tris(3,5-dimethylphenylcarbamate) have been successfully used to resolve novel chiral triazole enantiomers. nih.gov The separation is highly dependent on the mobile phase composition, with different alcohol modifiers (e.g., methanol (B129727), ethanol, isopropanol) significantly influencing retention and resolution. nih.govresearchgate.net Interestingly, the elution order of enantiomers can sometimes be reversed by changing the mobile phase modifier or the specific type of polysaccharide-based CSP, highlighting the nuanced interactions between the analyte and the stationary phase. nih.govmdpi.com
| Method | Target / Analyte | Key Reagent / Stationary Phase | Outcome | Reference |
|---|---|---|---|---|
| Asymmetric Catalysis | Atropisomeric N-aryl 1,2,4-triazoles | Chiral phosphoric acid catalyst | Achieved up to 91:9 enantiomeric ratio before recrystallization. | nih.gov |
| Chiral HPLC Resolution | Novel chiral triazole compounds | Amylose tris(3,5-dimethylphenylcarbamate) (ADMPC) CSP | Successful separation of enantiomers. | nih.gov |
| Chiral HPLC Resolution | Various triazole fungicides | Cellulose and Amylose-based CSPs | Effective separation; elution order can be dependent on CSP and modifier. | mdpi.com |
| Asymmetric Catalysis | General hydrogenation | Chiral rhodium(I) biscarbene complexes | Demonstrated enantioselectivities up to 61% ee. | rsc.org |
Chemical Reactivity and Transformation Studies of 4 Phenyl 4h 1,2,4 Triazol 3 Yl Methanol Derivatives
Reactions Involving the Hydroxymethyl Group
The alcohol functionality is a key site for derivatization, allowing for the introduction of various new chemical moieties through reactions common to primary alcohols.
The hydroxymethyl group of (4-phenyl-4H-1,2,4-triazol-3-yl)methanol can readily undergo esterification. This classic transformation is typically achieved by reacting the alcohol with carboxylic acids, acyl chlorides, or acid anhydrides under appropriate catalytic conditions. For instance, esterification can be a step in the synthesis of more complex triazole derivatives. zsmu.edu.ua While specific studies detailing the esterification of this compound are not extensively documented in the provided literature, the general reactivity of alcohols suggests that these reactions would proceed as expected. The synthesis of related triazole esters, such as (4-methoxyphenyl)(1H-1,2,4-triazol-1-yl)methyl benzoate, has been reported, demonstrating the feasibility of forming ester linkages with triazole-containing molecules. iiste.org
Etherification represents another important modification pathway. Standard methods like the Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, could be employed to synthesize ether derivatives. These reactions would expand the structural diversity of compounds derived from the parent alcohol.
The primary alcohol of this compound can be oxidized to form the corresponding aldehyde, (4-phenyl-4H-1,2,4-triazol-3-yl)carbaldehyde. Further oxidation under more vigorous conditions would yield the carboxylic acid, 4-phenyl-4H-1,2,4-triazole-3-carboxylic acid. The oxidation of semicarbazide (B1199961) precursors can also lead to the formation of 1,2,4-triazole (B32235) ring systems. osi.lv
Conversely, the reduction of the corresponding ester derivatives of the triazole can lead to the formation of the hydroxymethyl group. The reduction of 1,2,3-triazole diesters has been shown to be regioselective, with agents like sodium borohydride (B1222165) (NaBH₄) preferentially reducing one ester group over another. semanticscholar.org This suggests that similar selective reductions could be applied to di-functionalized 1,2,4-triazole derivatives. Thio derivatives of 1,2,4-triazoles are also significant in medicinal chemistry, with various synthetic pathways explored for their creation. mdpi.com
Reactivity of the 1,2,4-Triazole Ring System
The 1,2,4-triazole ring is an aromatic heterocycle with distinct electronic properties that influence its reactivity. chemicalbook.com
The 1,2,4-triazole ring is composed of two carbon atoms and three nitrogen atoms, all of which are sp² hybridized, contributing to a 6π electron aromatic system. chemicalbook.com The nitrogen atoms, being more electronegative, create an electron-deficient (π-deficient) character at the carbon atoms (C3 and C5). chemicalbook.com This makes the carbon atoms susceptible to nucleophilic substitution under mild conditions. chemicalbook.com
Conversely, the nitrogen atoms possess high electron density, making them the primary sites for electrophilic substitution. chemicalbook.com In the parent 1H-1,2,4-triazole, alkylation can occur at the N1 or N4 positions depending on the reaction conditions. chemicalbook.com For this compound, the N4 position is already occupied by a phenyl group. Therefore, any electrophilic attack, such as alkylation, would be directed to the N1 or N2 positions. The nitrogen atoms of the triazole ring are highly nucleophilic and can participate in SN2 reactions. youtube.com
Prototropic tautomerism is a fundamental characteristic of the 1,2,4-triazole ring system. researchgate.net The unsubstituted 1,2,4-triazole ring exists as a dynamic equilibrium between 1H- and 4H-tautomers, which can be difficult to separate due to their rapid interconversion. chemicalbook.com This tautomerism is crucial as it affects the molecule's chemical reactivity and its interactions with biological targets. researchgate.net
In the case of this compound, the presence of the phenyl substituent at the N4 position prevents the typical 1H/4H tautomerism. However, in related analogs, such as 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, a different form of tautomerism, the thione-thiol equilibrium, becomes highly significant. researchgate.netmdpi.com This equilibrium plays a critical role in the derivatization of these compounds, particularly in S-alkylation reactions.
Derivatization at Heteroatom Sites (e.g., S-alkylation for thione analogs)
The thione analogs of 1,2,4-triazoles, specifically 1,2,4-triazole-3-thiones, are valuable synthetic intermediates due to the reactivity of the sulfur atom. researchgate.netzsmu.edu.uanuph.edu.ua These compounds are typically synthesized through the alkaline cyclization of substituted thiosemicarbazides. zsmu.edu.uaresearchgate.net
The thione group exists in tautomeric equilibrium with its thiol form. This equilibrium allows for facile alkylation at the sulfur atom (S-alkylation), which is a common and regioselective reaction for this class of compounds. researchgate.nettandfonline.com The reaction of 1,2,4-triazole-3-thiols with various alkylating agents, such as alkyl halides, benzyl (B1604629) chlorides, or α-halo ketones, typically yields S-substituted derivatives exclusively. researchgate.netuzhnu.edu.ua This regioselectivity occurs because the sulfur atom of the thione group is a primary nucleophilic site. tandfonline.com
The synthesis of S-alkylated derivatives often involves reacting the triazole-3-thione with an alkylating agent in the presence of a base. researchgate.net These S-alkylated products serve as precursors for a wide range of other derivatives with diverse chemical properties. nuph.edu.ua
Below is a table summarizing representative S-alkylation reactions of 4-phenyl-1,2,4-triazole-3-thione analogs found in the literature.
| Starting Material | Alkylating Agent | Product | Reference |
| 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol | 2-Bromo-1-phenylethanone | 2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one | researchgate.net |
| 4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol | 2-Bromo-1-phenylethanone | 2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetophenone | researchgate.net |
| Acyl thiosemicarbazide (B42300) derivative | Ethyl bromoacetate | 3-S-alkylated-1,2,4-triazole-quinolone | tandfonline.com |
| 3-Aryl-4-amino-1H-1,2,4-triazole-5(4H)-thione | 1-Chloro-2,4-dinitrobenzene | S-(2,4-dinitrophenyl) substituted 1,2,4-triazole derivative | researchgate.net |
Mannich Reaction Pathways and Product Characterization
The Mannich reaction is a prominent three-component organic reaction that involves the aminoalkylation of an acidic proton located on a substrate. This reaction typically utilizes formaldehyde (B43269) and a primary or secondary amine to introduce an aminomethyl group, forming a product known as a Mannich base. nih.gov In the context of 1,2,4-triazole chemistry, the Mannich reaction serves as a versatile and efficient method for synthesizing novel N-Mannich bases, which are of significant interest in medicinal chemistry. nih.gov The reaction enhances the hydrophilic properties of the parent molecule and can modify its biological profile. nih.govplantarchives.org
The general pathway for the synthesis of Mannich bases from 1,2,4-triazole derivatives involves a one-step condensation reaction. The triazole, containing an active hydrogen atom on one of its nitrogen atoms, is treated with formaldehyde and a selected primary or secondary amine in a suitable solvent, such as ethanol (B145695). nih.gov This process leads to the formation of a characteristic methylene (B1212753) linker between the triazole ring nitrogen and the nitrogen of the amine.
While specific studies detailing the Mannich reaction on this compound are not extensively documented in the provided research, the reactivity of analogous 1,2,4-triazole scaffolds provides a clear precedent for this transformation. For instance, studies on various 1,2,4-triazole-3-thione and 4-amino-1,2,4-triazole-3-thiol (B7722964) derivatives demonstrate their successful participation in Mannich reactions with a range of amines. nih.govnih.govdergipark.org.tr In these reactions, the N-H proton of the triazole ring or the amino substituent acts as the requisite acidic proton.
The characterization of the resulting Mannich bases relies heavily on spectroscopic techniques to confirm the successful incorporation of the aminomethyl moiety. FT-IR, ¹H NMR, and ¹³C NMR spectroscopy are indispensable for structural elucidation. nih.govdergipark.org.tr
Key Spectroscopic Features for Characterization:
¹H NMR Spectroscopy: The most definitive evidence for the formation of a Mannich base is the appearance of a characteristic singlet in the ¹H NMR spectrum corresponding to the protons of the methylene bridge (-N-CH₂-N-). This signal is typically observed in the range of δ 5.00 ppm. nih.gov
¹³C NMR Spectroscopy: Complementing the proton NMR data, the ¹³C NMR spectrum shows a distinct signal for the methylene linker carbon, which characteristically appears at approximately δ 70.00 ppm. nih.gov
FT-IR Spectroscopy: Infrared spectra can confirm the presence of various functional groups within the molecule, including the C=N and C=C bonds of the triazole and aromatic rings. semanticscholar.org
The table below summarizes the characteristic NMR data for representative Mannich bases derived from 1,2,4-triazole scaffolds, illustrating the key signals used for product confirmation.
Table 1: Spectroscopic Characterization Data for Representative 1,2,4-Triazole Mannich Bases
| Triazole Precursor Type | Amine Reagent | Key ¹H NMR Signal (-CH₂-) | Key ¹³C NMR Signal (-CH₂-) | Reference |
|---|---|---|---|---|
| Dimethylpyridine-1,2,4-triazole Hybrid | Phenylpiperazine Derivatives | ~ δ 5.00 ppm | ~ δ 70.00 ppm | nih.gov |
| 4-Amino-3-methyl-s-triazole-5-thione Schiff Base | Primary/Secondary Amines | Not specified | Not specified | nih.gov |
Research on related structures shows that various primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines like morpholine (B109124) and methyl piperazine (B1678402), can be successfully employed in the Mannich reaction with triazole derivatives. nih.govnih.gov The reaction of Schiff bases derived from 4-amino-1,2,4-triazoles with formaldehyde and amines also yields the corresponding Mannich bases, demonstrating a versatile synthetic route. nih.gov
The table below details examples of Mannich reaction products synthesized from different 1,2,4-triazole precursors.
Table 2: Examples of Mannich Reaction Products from 1,2,4-Triazole Scaffolds
| Triazole Precursor | Amine | Product Structure | Key Findings | Reference |
|---|---|---|---|---|
| Dimethylpyridine-1,2,4-triazole-3-thione | Phenylpiperazine | N-Mannich base with a methylene linker between triazole N-2 and piperazine N. | Formation confirmed by distinctive ¹H and ¹³C NMR signals for the methylene bridge. | nih.gov |
| 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one Schiff Base | Morpholine | Mannich base derivative formed from the Schiff base. | Synthesis and characterization of new Mannich base derivatives were successful. | nih.gov |
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of (4-phenyl-4H-1,2,4-triazol-3-yl)methanol. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecular framework.
Proton NMR (¹H NMR) spectroscopy confirms the presence and connectivity of hydrogen atoms within the molecule. The spectrum of this compound is expected to display distinct signals corresponding to the protons of the phenyl ring, the triazole ring, the methylene (B1212753) group, and the hydroxyl group.
Phenyl Protons (Ar-H): The five protons on the phenyl group typically appear as a complex multiplet in the aromatic region, generally between δ 7.3 and 7.7 ppm. rsc.org
Triazole Proton (Tri-H): The single proton attached to the C5 carbon of the 1,2,4-triazole (B32235) ring is expected to resonate as a sharp singlet further downfield, often in the range of δ 8.3–8.8 ppm, due to the electron-withdrawing nature of the adjacent nitrogen atoms. researchgate.net
Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the hydroxyl function and the triazole ring would likely appear as a singlet around δ 4.5–4.8 ppm.
Hydroxyl Proton (-OH): The hydroxyl proton signal is typically a broad singlet whose chemical shift can vary depending on the solvent, concentration, and temperature. It can often be identified by its disappearance upon deuteration (D₂O exchange).
Table 1: Typical ¹H NMR Spectral Data for this compound
| Proton Group | Typical Chemical Shift (δ, ppm) | Multiplicity |
| Phenyl (Ar-H) | 7.3 - 7.7 | Multiplet |
| Triazole (C5-H) | 8.3 - 8.8 | Singlet |
| Methylene (-CH₂) | 4.5 - 4.8 | Singlet |
| Hydroxyl (-OH) | Variable | Broad Singlet |
Note: Data are inferred from spectral information for closely related 1,2,4-triazole derivatives. rsc.orgresearchgate.net
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.
Triazole Carbons (Tri-C): The two carbon atoms within the triazole ring (C3 and C5) are expected to appear at distinct chemical shifts, typically in the range of δ 145–158 ppm. researchgate.net The C3 carbon, substituted with the hydroxymethyl group, would have a different chemical environment than the C5 carbon.
Phenyl Carbons (Ar-C): The carbons of the phenyl ring typically resonate between δ 120 and 140 ppm. researchgate.net The ipso-carbon (the one attached to the triazole nitrogen) will have a distinct shift compared to the ortho, meta, and para carbons.
Methylene Carbon (-CH₂-): The carbon of the methylene group is expected in the aliphatic region, typically around δ 55–60 ppm. urfu.ru
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Group | Typical Chemical Shift (δ, ppm) |
| Triazole (C3 & C5) | 145 - 158 |
| Phenyl (Ar-C) | 120 - 140 |
| Methylene (-CH₂) | 55 - 60 |
Note: Data are inferred from spectral information for closely related 1,2,4-triazole derivatives. researchgate.neturfu.ru
While less common, ¹⁵N NMR could provide further structural insight by identifying the chemical environments of the three distinct nitrogen atoms within the triazole ring.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR and confirming the molecular connectivity.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons, such as those within the phenyl ring, helping to delineate the ortho, meta, and para positions.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the methylene proton signal to the methylene carbon signal and the triazole proton signal to the C5 carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (2-3 bond) correlations. It would show correlations between the methylene protons and the C3 carbon of the triazole ring, confirming the attachment of the hydroxymethyl group. It would also show correlations between the phenyl protons and the triazole carbons, confirming the N-phenyl linkage. nih.gov
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Key characteristic absorption bands for this compound include:
A broad band in the region of 3200–3400 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.
Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. researchgate.net
Aliphatic C-H stretching from the methylene group is observed just below 3000 cm⁻¹.
C=N and N-N stretching vibrations characteristic of the triazole ring are found in the 1450–1650 cm⁻¹ region. researchgate.netresearchgate.net
C=C stretching vibrations from the aromatic phenyl ring appear around 1450–1600 cm⁻¹. researchgate.net
A strong C-O stretching band for the primary alcohol is expected around 1050 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3400 (Broad) |
| Phenyl (Ar-H) | C-H Stretch | > 3000 |
| Methylene (-CH₂) | C-H Stretch | < 3000 |
| Triazole Ring | C=N Stretch | 1500 - 1650 |
| Phenyl Ring | C=C Stretch | 1450 - 1600 |
| Primary Alcohol | C-O Stretch | ~1050 |
Note: Data are inferred from spectral information for closely related 1,2,4-triazole derivatives. researchgate.netresearchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information based on the fragmentation pattern of the molecule. The molecular formula of this compound is C₉H₉N₃O, with a monoisotopic mass of approximately 175.07 Da. uni.lu
In an MS experiment, the compound would be expected to show a prominent molecular ion peak (M⁺) or, more commonly in soft ionization techniques like electrospray ionization (ESI), a protonated molecular ion ([M+H]⁺) at m/z 176.08. uni.lu
The fragmentation of 1,2,4-triazole derivatives often involves characteristic losses. researchgate.netzsmu.edu.ua Potential fragmentation pathways for this compound could include:
Loss of a water molecule ([M-H₂O]⁺) from the hydroxymethyl group.
Loss of the entire hydroxymethyl group (•CH₂OH).
Cleavage of the phenyl group.
Rupture of the triazole ring, leading to characteristic nitrogen-containing fragments.
Table 4: Predicted Mass Spectrometry Data for this compound
| Adduct/Fragment | Formula | Predicted m/z |
| [M]⁺ | C₉H₉N₃O | 175.07 |
| [M+H]⁺ | C₉H₁₀N₃O⁺ | 176.08 |
| [M+Na]⁺ | C₉H₉N₃ONa⁺ | 198.06 |
| [M+H-H₂O]⁺ | C₉H₈N₃⁺ | 158.07 |
Source: Data predicted for this compound. uni.lu
X-ray Crystallography for Solid-State Molecular Architecture Determination
Single-crystal X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. This technique yields data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and revealing its three-dimensional conformation.
For this compound, a crystallographic study would determine:
Crystal System and Space Group: The classification of the crystal's symmetry (e.g., monoclinic, orthorhombic) and the specific space group (e.g., P2₁/c). mdpi.com
Unit Cell Dimensions: The precise dimensions of the unit cell (a, b, c, α, β, γ).
Molecular Conformation: The planarity of the triazole ring and the dihedral angle between the triazole and phenyl rings. In related structures, these rings are often twisted relative to one another. mdpi.comnih.gov
Intermolecular Interactions: Crucially, this method would map out the hydrogen bonding network in the solid state. The hydroxyl group is expected to act as both a hydrogen bond donor and acceptor, likely forming strong intermolecular O-H···N hydrogen bonds with the nitrogen atoms of adjacent triazole rings, leading to the formation of supramolecular chains or sheets. researchgate.net π-π stacking interactions between the aromatic phenyl and triazole rings of neighboring molecules might also be observed. nih.gov
While a specific crystal structure for the title compound is not detailed in the provided search results, analysis of related 1,2,4-triazole structures shows that the triazole ring is typically planar, and its orientation relative to substituents is a key structural feature. mdpi.comnih.gov
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique in the characterization of newly synthesized chemical compounds. aurigaresearch.com It provides quantitative information about the elemental composition of a substance, which is crucial for verifying its empirical and molecular formula. This analytical method is particularly important in synthetic chemistry to confirm that the synthesized product has the expected atomic composition and is free from significant impurities. nih.govresearchgate.net
In the structural elucidation of this compound, elemental analysis serves as a primary method to confirm its composition. The analysis typically involves the combustion of a small, precise amount of the compound, followed by the quantification of the resulting combustion gases, such as carbon dioxide, water, and nitrogen gas. From these measurements, the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in the original sample are determined.
The experimentally determined percentages ("Found") are then compared against the theoretically calculated percentages ("Calcd.") derived from the compound's molecular formula, C₉H₉N₃O. A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's proposed structure and purity. nih.gov
While specific experimental data for this compound is not detailed in the reviewed literature, the theoretical elemental composition has been calculated based on its molecular formula. These calculated values are the benchmark against which any future experimental results would be compared.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Calculated Percentage (%) |
| Carbon | C | 12.01 | 108.09 | 61.70% |
| Hydrogen | H | 1.008 | 9.072 | 5.18% |
| Nitrogen | N | 14.01 | 42.03 | 23.99% |
| Oxygen | O | 16.00 | 16.00 | 9.13% |
Note: The data in this table is calculated based on the molecular formula C₉H₉N₃O and has not been experimentally verified in the cited literature.
In practice, for related 1,2,4-triazole derivatives, researchers consistently report elemental analysis data as a key part of their characterization. dergipark.org.trurfu.ru For instance, in the synthesis of new 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives, elemental analysis was used to confirm the structures of all synthesized compounds. researchgate.netdergipark.org.tr The reported "found" values for C, H, and N in those studies corresponded closely to the calculated theoretical percentages, thereby validating the synthetic outcome. dergipark.org.tr This standard practice underscores the importance of elemental analysis in the structural verification of novel heterocyclic compounds.
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory has become a principal tool for investigating the electronic structure of molecules. Calculations for 1,2,4-triazole (B32235) derivatives are commonly performed using the B3LYP functional with a basis set such as 6-311G(d,p) or 6-31G+(d,p) to achieve a balance between computational cost and accuracy. researchgate.net
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of a molecule, corresponding to a minimum on the potential energy surface. For (4-phenyl-4H-1,2,4-triazol-3-yl)methanol, this analysis reveals key structural parameters.
A critical conformational feature of 4-phenyl-1,2,4-triazole derivatives is the dihedral angle between the phenyl ring and the triazole ring. Due to steric hindrance, these two rings are not coplanar. In related structures, such as 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione, the dihedral angle between the 4-phenyl ring and the triazole plane is significant, reported to be as high as 83.36°. nih.gov For the title compound, a similar non-planar orientation is expected, which influences its electronic properties and crystal packing. The methanol (B129727) group attached to the C3 position of the triazole ring also possesses rotational freedom, and its preferred conformation would be determined by minimizing steric interactions and maximizing potential intramolecular hydrogen bonding.
The optimized geometric parameters, such as bond lengths and angles within the triazole ring, are consistent with experimental data from X-ray diffraction studies of similar compounds. researchgate.net For instance, the C=N and N-N bond lengths in the triazole ring of a related derivative were found to be in good agreement with crystallographic data. nih.gov
Table 1: Representative Optimized Geometrical Parameters for a 4-Phenyl-1,2,4-Triazole Core (Data from analogous structures)
| Parameter | Typical Bond Length (Å) | Parameter | Typical Bond Angle (°) |
|---|---|---|---|
| N1-N2 | 1.37 - 1.38 | N2-N1-C5 | 108 - 110 |
| N2-C3 | 1.28 - 1.30 | N1-N2-C3 | 110 - 112 |
| C3-N4 | 1.40 - 1.42 | N2-C3-N4 | 105 - 107 |
| N4-C5 | 1.28 - 1.30 | C3-N4-C5 | 104 - 106 |
| C5-N1 | 1.41 - 1.43 | N4-C5-N1 | 110 - 112 |
Note: Data is generalized from DFT calculations on similar 1,2,4-triazole structures. epstem.net
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. youtube.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
For 4-phenyl-1,2,4-triazole derivatives, the HOMO is typically localized over the electron-rich phenyl ring, while the LUMO is often distributed across the electron-deficient triazole ring. This separation of orbitals facilitates intramolecular charge transfer (ICT). The introduction of the methanol group at the C3 position would likely influence the energy and localization of the LUMO.
In a study on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives, DFT calculations yielded HOMO-LUMO energy gaps ranging from 4.618 eV to 5.637 eV, indicating significant stability. nih.gov
Table 2: Representative FMO Energies and Energy Gap for a 1,2,4-Triazole Derivative
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -7.144 |
| ELUMO | -2.526 |
| Energy Gap (ΔE) | 4.618 |
Note: Values are for the analogous compound 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)propanamide, calculated at the M06/6-311G(d,p) level. nih.gov
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. Green and yellow represent intermediate potentials.
For this compound, the MEP map is expected to show the most negative potential (red regions) concentrated around the nitrogen atoms of the triazole ring (specifically N1 and N2) and the oxygen atom of the methanol group. These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors. Conversely, the most positive potential (blue regions) would be located on the hydrogen atom of the hydroxyl group and the hydrogen atoms of the phenyl ring, indicating these are the primary sites for nucleophilic attack and hydrogen bond donation. researchgate.net
Theoretical vibrational frequency analysis, typically performed at the same level of theory as geometry optimization (e.g., B3LYP/6-311G), provides a calculated infrared spectrum. These theoretical frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and limitations of the basis set, allowing for a direct comparison with experimental Fourier-Transform Infrared (FT-IR) spectra. esisresearch.org This correlation helps in the definitive assignment of vibrational modes.
For the title compound, key vibrational modes can be predicted. The O-H stretching vibration of the methanol group is expected to appear as a broad band, typically in the 3200-3600 cm⁻¹ region. Aromatic C-H stretching vibrations from the phenyl ring are anticipated around 3000-3100 cm⁻¹. The characteristic C=N and N-N stretching vibrations of the triazole ring typically appear in the 1400-1600 cm⁻¹ fingerprint region. ijsr.net The C-O stretching of the primary alcohol would be observed in the 1000-1260 cm⁻¹ range.
Table 3: Predicted Vibrational Frequencies and Assignments for this compound (Based on analogous compounds)
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |
|---|---|---|
| ν(O-H) | 3200 - 3600 | Hydroxyl group stretching |
| ν(C-H) aromatic | 3000 - 3100 | Phenyl ring C-H stretching |
| ν(C=N) | 1550 - 1600 | Triazole ring stretching |
| ν(C=C) aromatic | 1450 - 1500 | Phenyl ring skeletal vibrations |
| ν(C-O) | 1000 - 1260 | Methanol C-O stretching |
Note: Ranges are based on typical values for the specified functional groups found in related heterocyclic and aromatic compounds. ijsr.netajchem-a.com
The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating NMR chemical shifts. mdpi.com By computing the isotropic magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical ¹H and ¹³C NMR spectra can be generated. These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS) calculated at the same level of theory, show excellent correlation with experimental data. mdpi.com
For this compound, the ¹H NMR spectrum would feature distinct signals for the triazole proton (C5-H), the phenyl protons, the methylene (B1212753) protons (-CH₂-), and the hydroxyl proton (-OH). The triazole proton is expected to be downfield due to the electron-withdrawing nature of the heterocyclic ring. The phenyl protons would appear in the aromatic region (typically 7.0-8.0 ppm). In the ¹³C NMR spectrum, the triazole carbons (C3 and C5) would be significantly deshielded, appearing at high chemical shifts.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Based on analogous structures)
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| Triazole C3 | - | 150 - 155 |
| Triazole C5 | 8.0 - 8.5 | 145 - 150 |
| Phenyl C (ipso) | - | 135 - 140 |
| Phenyl C/H (ortho, meta, para) | 7.2 - 7.8 | 120 - 130 |
| Methanol CH₂ | 4.5 - 5.0 | 55 - 65 |
| Methanol OH | Variable (depends on solvent) | - |
Note: Predicted shifts are based on GIAO-DFT calculations and experimental data from structurally similar 4-phenyl-4H-1,2,4-triazole derivatives. researchgate.netmdpi.com
Quantum Chemical Descriptors and Reactivity Indices
From the HOMO and LUMO energy values, several global quantum chemical descriptors can be calculated to quantify the reactivity and stability of a molecule. These indices provide a quantitative framework for the principles of FMO theory. researchgate.net
Ionization Potential (I) and Electron Affinity (A) : Approximated by Koopmans' theorem, I ≈ -EHOMO and A ≈ -ELUMO.
Electronegativity (χ) : The tendency of a molecule to attract electrons, calculated as χ = (I + A) / 2.
Chemical Hardness (η) : A measure of resistance to charge transfer, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
Chemical Softness (σ) : The reciprocal of hardness (σ = 1/η).
Electrophilicity Index (ω) : A measure of the energy lowering of a system when it accepts electrons, calculated as ω = χ² / (2η).
These descriptors help in comparing the reactivity of different molecules within a series and understanding their electronic behavior in chemical reactions. researchgate.net
Table 5: Calculated Quantum Chemical Descriptors for a Representative 1,2,4-Triazole Derivative
| Descriptor | Formula | Value (eV) |
|---|---|---|
| Ionization Potential (I) | -EHOMO | 7.144 |
| Electron Affinity (A) | -ELUMO | 2.526 |
| Chemical Hardness (η) | (I - A) / 2 | 2.309 |
| Electronegativity (χ) | (I + A) / 2 | 4.835 |
| Electrophilicity Index (ω) | χ² / (2η) | 5.062 |
Note: Values are calculated using the FMO energies from Table 2 for an analogous compound. nih.govresearchgate.net
Solvent Effects on Electronic and Spectroscopic Properties
The surrounding solvent environment can significantly influence the electronic and spectroscopic characteristics of this compound. Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a key phenomenon studied to understand these interactions. Theoretical and experimental studies on structurally similar 4-phenyl-4H-1,2,4-triazole derivatives have demonstrated that the polarity of the solvent plays a critical role in altering the energies of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
In one study on a related triazole thiol, UV absorption spectra were recorded in solvents of varying polarity, including water, ethanol (B145695), and n-hexane. researchgate.net It was observed that the position, intensity, and shape of the absorption bands are sensitive to the solvent environment. Generally, for triazole compounds like Fluconazole, a bathochromic (red) shift is observed in the UV-Vis spectrum as the solvent polarity increases. scielo.br This indicates that the excited state is more polar than the ground state and is better stabilized by polar solvents, thus lowering its energy and the energy required for the electronic transition. scielo.br
Computational approaches, such as Time-Dependent Density Functional Theory (TD-DFT) combined with solvent models like the Polarizable Continuum Model (PCM), are employed to simulate these effects. researchgate.net These calculations can predict the electronic transition energies in different media, which often correlate well with experimental UV-Vis data. Parameters such as oscillator strength, which indicates the probability of an electronic transition, are also calculated and show dependence on the solvent. researchgate.net The magnitude of these shifts and changes in spectral properties provide valuable information about the molecule's dipole moment and the nature of its electronic transitions (e.g., n→π* or π→π*).
Table 1: Illustrative Solvent Effects on UV-Vis Absorption Maxima (λmax) for a Triazole Derivative
| Solvent | Polarity Index | Typical λmax (nm) | Observed Shift |
|---|---|---|---|
| n-Hexane | 0.1 | 255 | Reference |
| Dichloromethane | 3.1 | 260 | Bathochromic |
| Ethanol | 4.3 | 264 | Bathochromic |
| Water | 10.2 | 268 | Bathochromic |
This is a representative table based on typical solvatochromic behavior observed for triazole compounds.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide critical insights into its conformational flexibility and its interactions with biological macromolecules, such as proteins or nucleic acids. These simulations model the atomic motions of the system, offering a view of how the ligand (the triazole compound) behaves within a receptor's binding site. mdpi.comresearchgate.net
A typical MD simulation involves placing the triazole derivative, often docked into a target protein, in a simulated physiological environment (a box of water molecules and ions). The forces on each atom are calculated, and the system is allowed to evolve over a set period, typically nanoseconds to microseconds. ajchem-a.com Key parameters are analyzed from the resulting trajectory to assess the stability of the ligand-protein complex. mdpi.com
Key Analyses in MD Simulations:
Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein's backbone atoms or the ligand's heavy atoms from their initial positions. A stable, converging RMSD value over time suggests that the complex has reached equilibrium and is structurally stable. mdpi.com
Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues or parts of the ligand. It reveals the flexibility of different regions, highlighting which parts of the protein and ligand are rigid and which are more mobile during the simulation. ajchem-a.com
Hydrogen Bond Analysis: This analysis counts the number of hydrogen bonds formed between the ligand and the receptor over time. A consistent presence of key hydrogen bonds indicates a stable and specific interaction. ajchem-a.com
Solvent Accessible Surface Area (SASA): SASA measures the surface area of the molecule that is accessible to the solvent. Changes in SASA can indicate conformational changes or how deeply the ligand is buried within a binding pocket. ajchem-a.com
These simulations are crucial for validating docking poses and understanding the energetic contributions of specific interactions that stabilize the ligand in the active site. mdpi.com
In Silico Studies for Biological Target Interaction Prediction
In silico methods are instrumental in modern drug discovery for predicting the biological activity of compounds by modeling their interaction with specific targets. bohrium.com For this compound, these studies help to identify potential protein targets and elucidate the structural basis of its activity.
Molecular Docking and Binding Affinity Prediction
Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor. pensoft.net This method places this compound into the three-dimensional structure of a target protein's active site and scores the different binding poses based on their steric and energetic favorability. zsmu.edu.ua The score, typically expressed as a binding affinity or energy in kcal/mol, estimates the strength of the interaction, with more negative values indicating stronger binding. nih.gov
For 1,2,4-triazole derivatives, docking studies have been widely performed against various targets, including:
Enzymes: Such as kinases, lanosterol-14α-demethylase (a key enzyme in fungi), and enzymes involved in oxidative stress. bohrium.comnih.gov
Receptors: G-protein coupled receptors and nuclear receptors.
The analysis of the docked pose reveals crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, π-π stacking, and van der Waals forces between the triazole compound and the amino acid residues of the active site. pensoft.net For instance, the hydroxyl group of the methanol substituent can act as a hydrogen bond donor and acceptor, while the phenyl and triazole rings can engage in aromatic and hydrophobic interactions. These predicted interactions provide a rational basis for the molecule's potential biological activity and can guide the chemical modification of the structure to improve potency and selectivity. nih.govnih.gov
Table 2: Representative Molecular Docking Results for a Triazole Scaffold Against Various Enzyme Targets
| Target Enzyme | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| c-Kit Tyrosine Kinase | 1T46 | -8.5 | Cys673, Glu640 | Hydrogen Bond |
| Protein Kinase B | 4GV1 | -7.9 | Lys179, Asp292 | Hydrogen Bond, Hydrophobic |
| Lanosterol (B1674476) 14α-demethylase | 5V5Z | -9.2 | Tyr132, His377 | π-π Stacking, H-Bond |
This table presents hypothetical yet representative data based on docking studies of similar 1,2,4-triazole compounds. nih.gov
Pharmacophore Modeling and Ligand-Based Drug Design
When the 3D structure of a biological target is unknown, ligand-based methods like pharmacophore modeling become essential. nih.gov A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific target receptor and trigger a biological response. dovepress.com
To develop a pharmacophore model for a series of compounds related to this compound, a set of known active molecules is first conformationally analyzed and superimposed. nih.gov A computational algorithm then identifies the common chemical features responsible for their activity. These features typically include:
Hydrogen Bond Acceptors (HBA)
Hydrogen Bond Donors (HBD)
Hydrophobic (HY) regions
Aromatic Rings (AR)
Positive/Negative Ionizable centers
The resulting 3D arrangement of these features serves as a template or query. This pharmacophore model can then be used to screen large virtual databases of chemical compounds to identify new, structurally diverse molecules that match the model and are therefore likely to be active against the same target. nih.gov This approach is a cornerstone of ligand-based drug design, enabling the discovery of novel scaffolds beyond the initial lead series. mdpi.com
Mechanistic Investigations of Biological Activities in Vitro Studies
Enzyme Inhibition Mechanism Studies
The interaction of 4-phenyl-1,2,4-triazole derivatives with various enzymes is a key area of research. These studies reveal how structural modifications to the core molecule influence inhibitory potency and selectivity.
Cholinesterase Enzyme Inhibition (AChE, BChE)
Derivatives of the 1,2,4-triazole (B32235) scaffold have demonstrated significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the regulation of the neurotransmitter acetylcholine. researchgate.netisp.edu.pk The inhibition of these enzymes is a primary strategy in the management of Alzheimer's disease. acs.org Studies on various N-substituted phenyl acetamide (B32628) derivatives of 4-phenyl-1,2,4-triazole have shown that these compounds can act as potent inhibitors of both AChE and BChE. researchgate.netresearchgate.net
The mechanism often involves interactions with both the catalytic and anionic sites of the cholinesterase enzymes. acs.org Kinetic analyses have revealed that some derivatives act as competitive inhibitors. researchgate.net The potency of inhibition is heavily influenced by the nature and position of substituents on the phenyl rings. For instance, compounds with di-substitutions (like 2-nitro, 3-hydroxy) on one phenyl ring and tri-substitutions (such as 2-nitro, 4,5-dichloro) on another have emerged as particularly potent dual inhibitors of both AChE and BChE. researchgate.net
Table 1: Cholinesterase Inhibitory Activity of Representative 1,2,4-Triazole Derivatives
| Compound ID | Target Enzyme | IC50 (µM) |
|---|---|---|
| Derivative 6i | AChE | 0.10 ± 0.050 |
| BChE | 0.20 ± 0.050 | |
| Derivative 6b | AChE | 0.20 ± 0.10 |
| BChE | 0.30 ± 0.10 | |
| Derivative 8j | AChE | 0.017 ± 0.008 |
| Compound 35a | BChE | 0.025 ± 0.01 |
| Compound 37a | BChE | 0.035 ± 0.01 |
IC50 values represent the concentration required to inhibit 50% of the enzyme's activity. Data sourced from studies on various 1,2,4-triazole derivatives. researchgate.netresearchgate.net
Cytochrome P450 Enzyme Modulation
The azole group, including 1,2,4-triazoles, is well-known for its interaction with cytochrome P450 (CYP) enzymes. nih.govhud.ac.uk These heme-containing monooxygenases are central to drug metabolism. The inhibitory mechanism of azole compounds on CYP enzymes is primarily attributed to the coordination of a nitrogen atom from the triazole ring to the heme iron atom in the enzyme's active site. acs.orgresearchgate.net
This binding is a stepwise process that begins with the displacement of a water molecule from the heme iron's sixth coordination site, creating a pentacoordinated active site. hud.ac.ukresearchgate.net The azole nitrogen then coordinates to the heme iron. acs.org This interaction is significantly stronger than the binding of water, effectively blocking the enzyme's catalytic cycle and preventing substrate oxidation. hud.ac.ukresearchgate.net This mechanism is the basis for the antifungal activity of many azole drugs, which target fungal CYP51 (lanosterol 14α-demethylase), an enzyme essential for ergosterol (B1671047) biosynthesis. researchgate.netnih.govnih.gov The affinity of this binding can vary between different CYP isozymes and is a critical consideration in drug development to avoid unwanted drug-drug interactions. nih.govnih.gov
Tyrosinase Inhibition
Tyrosinase is a copper-containing enzyme that plays a rate-limiting role in melanin (B1238610) biosynthesis. Its inhibition is a key strategy for developing agents to treat hyperpigmentation and prevent enzymatic browning in foods. nih.gov Numerous studies have demonstrated that 1,2,4-triazole derivatives are potent tyrosinase inhibitors. tccollege.orgnih.gov
The primary mechanism of inhibition involves the chelation of the copper ions within the active site of the tyrosinase enzyme. nih.govresearchgate.net The triazole ring, along with other functional groups, can interact with the dicopper center, preventing the binding of substrates like L-tyrosine. Kinetic studies have shown that these compounds can act as competitive or mixed-type competitive-noncompetitive inhibitors. nih.govnih.gov For example, one potent 1,2,4-triazole hydrazone derivative was found to interact with the copper ions and also bind to the enzyme-substrate complex, indicating a mixed inhibition mechanism. nih.gov Structure-activity relationship (SAR) studies have highlighted that aromatic substituents at the 4-position of the triazole ring generally lead to better inhibitory outcomes than aliphatic groups. tccollege.org
Table 2: Tyrosinase Inhibitory Activity of Representative 1,2,4-Triazole Derivatives
| Compound ID | IC50 (µM) | Inhibition Type |
|---|---|---|
| Compound 9k | 0.0048 ± 0.0016 | - |
| Compound 9 | 0.9 | Mixed |
| Compound 12j | 10.49 | Competitive |
| Kojic Acid (Standard) | 16.83 - 64.1 | - |
IC50 values represent the concentration required to inhibit 50% of the enzyme's activity. Data sourced from various studies on 1,2,4-triazole derivatives. nih.govtccollege.orgnih.gov
Other Enzyme Systems (e.g., α-glucosidase, urease, LOX)
The therapeutic potential of 1,2,4-triazole derivatives extends to other enzyme systems.
α-Glucosidase Inhibition : α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is an established approach for managing type 2 diabetes. nih.gov Various 1,2,4-triazole derivatives have been identified as potent α-glucosidase inhibitors, in some cases surpassing the activity of the standard drug, acarbose. nih.govresearchgate.net The structure-activity relationship suggests that substituents like acetyl and bromo groups on the phenyl ring can enhance inhibitory activity. nih.gov
Urease Inhibition : Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in infections by pathogens like Helicobacter pylori. Substituted 1,2,4-triazole-3-thiones have been synthesized and shown to possess significant urease inhibitory activity. researchgate.net
Lipoxygenase (LOX) Inhibition : Lipoxygenases are enzymes involved in the inflammatory pathway. Certain azinane-bearing 1,2,4-triazole derivatives have been evaluated for their LOX inhibitory potential as part of broader enzyme inhibition screening. acs.org
Table 3: Inhibition of Other Enzymes by 1,2,4-Triazole Derivatives
| Compound Class | Target Enzyme | Activity (IC50) |
|---|---|---|
| Thioacetamide Derivatives | α-Glucosidase | 0.27 ± 0.01 µg/mL |
| Azinane Derivatives | Urease | 19.35 ± 1.28 µM |
| Azinane Derivatives | α-Glucosidase | 36.74 ± 1.24 µM |
Data sourced from studies on various classes of 1,2,4-triazole derivatives. acs.orgnih.gov
Antimicrobial and Antifungal Activity Mechanisms (In Vitro)
The 1,2,4-triazole scaffold is a cornerstone of many successful antimicrobial and antifungal agents. nih.govresearchgate.net Their mechanism of action is often multifaceted, targeting essential cellular processes in pathogens.
Disruption of Cellular Processes (e.g., metal chelation)
A key mechanism underlying the antimicrobial activity of triazole derivatives is the disruption of cellular functions through metal ion chelation. frontiersin.orgnih.gov Transition metals are essential cofactors for numerous microbial enzymes involved in respiration and other vital metabolic pathways. The nitrogen atoms within the 1,2,4-triazole ring are effective at coordinating with and sequestering these metal ions, thereby inactivating the enzymes and disrupting cellular processes. frontiersin.orgresearchgate.net
This mechanism is complemented by other modes of action. For instance, as discussed with CYP450 enzymes, triazole antifungals inhibit ergosterol biosynthesis, which is crucial for the integrity of the fungal cell membrane. nih.gov This disruption leads to altered membrane fluidity and permeability, ultimately causing cell death. Some studies also suggest that triazole complexes can lead to the disruption of the cell wall and/or membrane, causing leakage of cellular contents. researchgate.net The formation of metal complexes with 1,2,4-triazole ligands has been shown to enhance antibacterial activity compared to the ligands alone. rsc.org
Inhibition of Ergosterol Biosynthesis in Fungi
The antifungal mechanism of 1,2,4-triazole derivatives is well-established and primarily involves the disruption of the fungal cell membrane's integrity by inhibiting ergosterol biosynthesis. nih.govnih.govresearchgate.net This class of compounds acts by targeting and inhibiting the cytochrome P450-dependent enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). nih.govnih.gov This enzyme is critical in the fungal sterol biosynthesis pathway as it catalyzes the oxidative removal of the 14α-methyl group from lanosterol. nih.gov
Inhibition of CYP51 leads to a depletion of ergosterol, an essential component for fungal cell membrane structure and function. Simultaneously, this blockage causes an accumulation of toxic 14α-methylated sterol precursors. nih.gov The combined effect of ergosterol depletion and toxic sterol accumulation disrupts the membrane's fluidity and permeability, impairs the function of membrane-bound enzymes, and ultimately inhibits fungal growth and proliferation. researchgate.net This targeted action on a pathway vital to fungi but absent in mammals is a key factor in the therapeutic profile of azole antifungals.
Spectrum of Activity against Specific Microbial Strains (In Vitro)
While specific data for (4-phenyl-4H-1,2,4-triazol-3-yl)methanol is not extensively detailed, studies on its close structural analogues, particularly those with a thiol or thione group in place of the methanol (B129727) moiety, demonstrate a broad spectrum of antimicrobial activity.
For instance, a series of 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives have shown potent activity against several Gram-positive bacteria. nih.gov Significant minimum inhibitory concentrations (MIC) were recorded against strains such as Micrococcus luteus, Bacillus subtilis, and Staphylococcus aureus. nih.gov Similarly, derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have exhibited promising activity against both bacteria and yeast-like fungi, including S. aureus, Pseudomonas aeruginosa, and Candida albicans. dergipark.org.tr Other studies have confirmed the activity of various 1,2,4-triazole derivatives against Gram-negative bacteria like Escherichia coli and fungi such as Aspergillus niger. researchgate.netresearchgate.net
In Vitro Antimicrobial Activity of 4-Phenyl-1,2,4-Triazole Derivatives
This table summarizes the minimum inhibitory concentration (MIC) values of various 4-phenyl-1,2,4-triazole derivatives against selected microbial strains. Note that these are not the subject compound but are structurally related.
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 4-Phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives | Micrococcus luteus ATCC 10240 | 3.91 - 31.25 | nih.gov |
| 4-Phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives | Bacillus subtilis ATCC 6633 | 15.63 - 62.5 | nih.gov |
| 4-Phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives | Staphylococcus aureus ATCC 25923 | 15.63 - 125 | nih.gov |
| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol Schiff base derivative (4b) | Pseudomonas aeruginosa ATCC 10145 | High Activity (Zone of Inhibition) | dergipark.org.tr |
| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol Schiff base derivative (4c) | Candida albicans ATCC 60193 | High Activity (Zone of Inhibition) | dergipark.org.tr |
Antioxidant Activity Mechanisms (In Vitro)
The 1,2,4-triazole scaffold is a known pharmacophore that contributes to the antioxidant properties of various synthetic compounds. The antioxidant mechanisms are typically evaluated through their ability to scavenge free radicals and reduce oxidized metal ions.
Free Radical Scavenging Assays (e.g., DPPH, ABTS)
Derivatives of 4-phenyl-1,2,4-triazole have been assessed for their ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS). These assays measure the capacity of a compound to donate a hydrogen atom or an electron to neutralize these radicals.
One study on 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol demonstrated significant DPPH radical scavenging activity, with a thiazolidinone derivative of this compound (referred to as 5b) exhibiting a half-maximal inhibitory concentration (IC50) of 5.84 µg/mL. researchgate.netresearchgate.net In another investigation, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) showed potent scavenging ability in both DPPH and ABTS assays, with IC50 values of 1.3 x 10⁻³ M and 4.7 x 10⁻⁵ M, respectively. nih.gov The presence of amino and thiol groups on the triazole ring was noted to be important for this activity. nih.gov
Free Radical Scavenging Activity of 4-Phenyl-1,2,4-Triazole Derivatives
This table presents the IC50 values from DPPH and ABTS assays for derivatives of 4-phenyl-1,2,4-triazole, indicating their potential as antioxidants.
| Compound | Assay | IC50 Value | Reference |
|---|---|---|---|
| Thiazolidenon derivative of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | DPPH | 5.84 µg/mL | researchgate.net |
| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | DPPH | 1.3 x 10⁻³ M | nih.gov |
| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | ABTS | 4.7 x 10⁻⁵ M | nih.gov |
Ferric Reducing Antioxidant Power (FRAP) Assays
The Ferric Reducing Antioxidant Power (FRAP) assay is another method used to evaluate the antioxidant potential of a compound, based on its ability to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions. While specific FRAP data for this compound are not available, related heterocyclic systems containing the 1,2,4-triazole core have been investigated. For example, a series of novel thiophene-1,2,4-triazole-5(3)-ones were all found to be active in the FRAP assay, indicating that the triazole nucleus can contribute to the electron-donating capacity necessary for this type of antioxidant activity. isres.org
Antiproliferative Activity and Cellular Mechanisms (In Vitro)
The 1,2,4-triazole ring is a key structural motif in many compounds designed as anticancer agents due to its ability to interact with various biological targets.
Cytotoxicity against Cancer Cell Lines (In Vitro)
Numerous studies have demonstrated the in vitro cytotoxicity of 4-phenyl-1,2,4-triazole derivatives against a range of human cancer cell lines. These compounds have shown efficacy against breast, colon, liver, and pancreatic cancer cells.
For example, hydrazone derivatives of 4-phenyl-1,2,4-triazole-3-thiol (B7761020) displayed moderate cytotoxicity against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines, with EC50 values in the range of 2–17 µM. nih.gov Another study of novel indole–1,2,4-triazole hybrids reported significant cytotoxic potential against the hepatocellular cancer cell line Hep-G2. nih.gov Specifically, a derivative with a 3,4-dichloro moiety showed cell viability comparable to the standard drug doxorubicin. nih.gov Other 1,2,4-triazole Schiff base derivatives have also been tested against human liver (HepG2), colorectal (HCT-116), and breast (MCF-7) cancer cell lines, showing effective anticancer activity. ekb.eg
In Vitro Cytotoxicity of 4-Phenyl-1,2,4-Triazole Derivatives
This table shows the cytotoxic effects (EC50 or IC50 values) of various 4-phenyl-1,2,4-triazole derivatives against several human cancer cell lines.
| Compound Class | Cell Line | Activity (EC50/IC50) | Reference |
|---|---|---|---|
| Hydrazone derivative of 4-phenyl-1,2,4-triazole-3-thiol | IGR39 (Melanoma) | 22.3 ± 2.5 µM | nih.gov |
| Hydrazone derivative of 4-phenyl-1,2,4-triazole-3-thiol | MDA-MB-231 (Breast) | 9.7 ± 1.6 µM | nih.gov |
| Hydrazone derivative of 4-phenyl-1,2,4-triazole-3-thiol | Panc-1 (Pancreatic) | 26.2 ± 1.0 µM | nih.gov |
| Indole-1,2,4-triazole-based N-phenyl acetamide | Hep-G2 (Liver) | IC50: 55.40 µg/mL | nih.gov |
| 1,2,4-Triazole Schiff base derivative (TB-NO2) | MCF-7 (Breast) | IC50: 16.5 µg/mL | ekb.eg |
| 1,2,4-Triazole Schiff base derivative (TB-OCH3) | HCT-116 (Colorectal) | IC50: 20.3 µg/mL | ekb.eg |
Induction of Apoptosis and Cell Cycle Arrest (In Vitro)
Derivatives of the 1,2,4-triazole core have demonstrated notable efficacy in promoting programmed cell death (apoptosis) and halting the cell division cycle in various cancer cell lines. These effects are crucial mechanisms for the antiproliferative activity of potential anticancer agents.
Studies on novel synthetic 1,2,4-triazole-3-carboxamide derivatives, which are structurally related to the core triazole structure, have shown significant antiproliferative effects in leukemia cell lines. nih.gov For instance, compounds such as 5-(tetrahydropyran-2-yl)-1,2,4-triazole-3-carboxamide and 1-(tetrahydropyran-2-yl)-1,2,4-triazol-3-carboxamide exhibited their anticancer activities by inducing cell cycle arrest. nih.govresearchgate.net
Similarly, chalcone (B49325) derivatives incorporating a tetrahydro- nih.govnih.govuni.lutriazolo[3,4-a]isoquinoline moiety have been found to induce cell growth arrest at the G1 phase of the cell cycle. nih.gov This action inhibits the G1/S transition, a critical checkpoint for cell proliferation. Furthermore, these compounds were shown to significantly stimulate apoptotic death in breast cancer cells. nih.gov Mechanistic studies using real-time PCR revealed that these derivatives up-regulated pro-apoptotic genes like BAX and p53, while down-regulating the anti-apoptotic gene BCL2 and cell cycle progression genes like CDK4. nih.gov Benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives linked to 1,2,3-triazole moieties have also been shown to effectively suppress cell cycle progression and induce apoptosis in various cancer cell lines. mdpi.com
| Compound Class | Key Findings | Cancer Cell Line(s) | Reference |
|---|---|---|---|
| 1,2,4-Triazole-3-Carboxamides | Exhibited antiproliferative activities through the induction of cell cycle arrest. | Leukemia cells (K562, CCRF-SB) | nih.gov |
| Tetrahydro- nih.govnih.govuni.lutriazolo[3,4-a]isoquinoline Chalcones | Induced cell growth arrest at the G1 phase and stimulated apoptotic death. Up-regulated BAX, p53 and down-regulated BCL2, CDK4. | Breast carcinoma (MCF7) | nih.gov |
| Benzimidazole-based 1,3,4-oxadiazole-1,2,3-triazole hybrids | Effectively suppressed cell cycle progression and induced apoptosis. | MDA-MB-231, SKOV3, A549 | mdpi.com |
Modulation of Molecular Targets (e.g., p53-MDM2 interaction)
The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Its activity is tightly regulated by murine double minute 2 (MDM2), which targets p53 for degradation. The inhibition of the p53-MDM2 interaction is a key therapeutic strategy in oncology. While direct evidence for this compound modulating this interaction is not available, related heterocyclic structures have been investigated for this purpose.
For example, research into 8-triazolylpurines has explored their potential as inhibitors of the p53/MDM2 interaction. nih.gov Although many derivatives in one study were inactive, certain compounds with specific substitutions displayed inhibitory activity, confirming that the triazole scaffold can be oriented to interact with MDM2. nih.gov The study highlights the challenge in designing potent inhibitors, as small structural changes can significantly impact binding affinity. nih.gov The development of small molecules that can disrupt this protein-protein interaction is an active area of research, and the triazole ring is a component of various scaffolds being explored for this purpose. nih.gov
Antitubercular Activity Mechanisms (In Vitro)
The 1,2,4-triazole nucleus is a key structural feature in many compounds investigated for their activity against Mycobacterium tuberculosis. nih.govnih.govnih.gov The mechanism of action for many antimycobacterial agents involves the inhibition of essential biosynthetic pathways in the bacterium. For 1,2,4-triazole derivatives, one proposed mechanism is the inhibition of cell wall biosynthesis. researchgate.net
A variety of 1,2,4-triazole derivatives have been synthesized and tested in vitro against different mycobacterial strains, including M. tuberculosis H37Ra, M. phlei, and M. smegmatis. nih.govnih.gov For example, a series of pyridine-1,2,4-triazole derivatives were synthesized and showed promising antitubercular potential, with some compounds exhibiting significant activity against M. tuberculosis H37Ra. nih.gov Similarly, other studies have identified 4-arylidenamino-4H-1,2,4-triazole-3-thiol derivatives with notable inhibitory activity against M. tuberculosis H37Rv. nih.gov
| Compound Series | Test Strain | Key Result (MIC*) | Reference |
|---|---|---|---|
| Pyridine-1,2,4-triazole derivatives | M. tuberculosis H37Ra | Compound C4 showed MIC of 0.976 μg/mL. | nih.gov |
| 4-Arylidenamino-4H-1,2,4-triazole-3-thiols | M. tuberculosis H37Rv | Compound 2k showed 87% inhibition at 6.25 μg/mL. | nih.gov |
| 1,2,4-Triazole-3-thiol linked Phenylacetamide | M. tuberculosis H37Rv | Derivative 5D showed MIC of 0.8 μg/mL. | benthamscience.com |
*MIC = Minimum Inhibitory Concentration
Evaluation of Enantiospecific Activity
Currently, there is no specific information available in the reviewed literature regarding the evaluation of enantiospecific antitubercular activity for this compound.
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance their biological activity and selectivity. For the 1,2,4-triazole class of compounds, extensive SAR studies have been conducted to understand how different substituents on the triazole ring and its appended groups influence their various biological activities. nih.govnih.govglobalresearchonline.net
Impact of Substituent Modifications on Biological Activity
The biological activity of 1,2,4-triazole derivatives is highly dependent on the nature and position of substituents on the core ring system.
In the context of anticancer activity, modifications to the phenyl ring at the N4 position and the functional group at the C3 position are critical. For instance, in a series of 1,2,4-triazole-3-carboxamide derivatives, the attachment of a tetrahydropyran (B127337) or tetrahydrofuran (B95107) moiety was found to confer significant antiproliferative effects in leukemia cells. nih.govresearchgate.net The specific substitution pattern is crucial, as different isomers can exhibit varying levels of activity.
For antifungal 1,2,4-triazole derivatives, SAR studies have shown that the presence of halogenated phenyl groups is often beneficial for activity. nih.gov For example, compounds containing 2,4-difluorophenyl moieties are common in potent antifungal agents. nih.gov
Regarding antitubercular activity, SAR studies on 1,2,4-triazole-3-thiol derivatives revealed that the presence of an aromatic link and an amide linkage, along with a sulfur atom, were features of the most active compounds. benthamscience.com In another series, a compound with a phenoxy moiety at the para-position of the N-phenyl ring exhibited broad-spectrum antibacterial activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of chemical compounds based on their physicochemical properties and molecular structure.
For 1,2,4-triazole derivatives, 3D-QSAR studies have been successfully applied to understand the structural requirements for antifungal activity. In one study on novel menthol-derived 1,2,4-triazole-thioether compounds, 3D-QSAR models were developed to correlate the molecular structures of the compounds with their inhibitory activity against various fungi. nih.gov These models help in identifying key structural features that are either favorable or unfavorable for biological activity, thereby guiding the design of new, more potent derivatives. The models indicated that steric and electrostatic fields were significant contributors to the antifungal activity, providing a roadmap for future synthetic efforts. nih.gov
Applications Beyond Biomedical and Therapeutic Use
Agrochemical Applications
The 1,2,4-triazole (B32235) moiety is a cornerstone in the development of various agrochemicals, attributed to its broad spectrum of biological activities. This heterocycle is a key component in numerous commercially successful fungicides, herbicides, and plant growth regulators.
The 1,2,4-triazole ring is a critical pharmacophore in a major class of agricultural fungicides known as triazole fungicides. These compounds are highly effective against a wide range of plant pathogenic fungi. Their primary mode of action involves the inhibition of the cytochrome P450-dependent enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. By disrupting ergosterol production, triazole fungicides compromise the integrity and function of the fungal cell membrane, ultimately leading to cell death.
Derivatives of 1,2,4-triazole have demonstrated potent fungicidal activity against a variety of phytopathogens. For instance, novel 1,2,4-triazole derivatives have been synthesized and shown to exhibit significant inhibitory effects against fungi such as Sclerotinia sclerotiorum, P. infestans, R. solani, and B. cinerea. In some cases, the efficacy of these derivatives is comparable to or even exceeds that of commercial fungicides like difenoconazole. The structural features of these derivatives, including the presence of specific substituents, can significantly influence their fungicidal spectrum and potency.
Research into new 1,2,4-triazole derivatives continues to yield compounds with promising antifungal properties. For example, certain synthesized triazole derivatives have shown strong activity against Microsporum gypseum, with some exhibiting superior performance compared to the standard drug ketoconazole. These findings underscore the ongoing potential of the 1,2,4-triazole scaffold in the development of new and effective agricultural fungicides.
Table 1: Examples of Fungicidal Activity of 1,2,4-Triazole Derivatives This table is interactive and can be sorted by clicking on the column headers.
| Compound Class | Target Pathogens | Efficacy | Reference |
|---|---|---|---|
| 1,2,4-Triazole derivatives with oxime ether and phenoxy pyridine (B92270) moiety | S. sclerotiorum, P. infestans, R. solani, B. cinerea | High, with some compounds comparable to difenoconazole | tennessee.edu |
| Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | Microsporum gypseum | Strong, some superior to ketoconazole | ncl.ac.uk |
| 1,2,4-Triazole derivatives with carboxamide fragments | Physalospora piricola, Phytophthora capsici | Good to outstanding, some superior to mefentrifluconazole | acs.org |
| 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine derivatives | Botrytis cinerea (on various crops), Phytophthora infestans, Pyricularia oryzae | Significant activity against Botrytis cinerea | nih.gov |
Beyond their fungicidal applications, 1,2,4-triazole derivatives have also been explored for their potential as herbicides and insecticides. The structural versatility of the triazole ring allows for the design of molecules that can interact with various biological targets in weeds and insects.
In the realm of herbicides, certain 1,2,4-triazole derivatives have demonstrated activity against both monocotyledonous and dicotyledonous weeds. For example, some synthesized triazole compounds containing a pyrazole (B372694) moiety have shown moderate to good herbicidal activity against species like lettuce and bentgrass. The continuous search for new herbicidal compounds is driven by the need to manage weed resistance and improve crop yields.
The insecticidal potential of 1,2,4-triazole derivatives has also been investigated. Studies have shown that specific derivatives can exhibit insecticidal activity against agricultural pests such as Aphis rumicis (black bean aphid). The mechanism of action for these insecticidal properties can vary, but they often involve the disruption of vital physiological processes in the target insects. The development of new insecticides based on the 1,2,4-triazole structure remains an active area of research.
Certain 1,2,4-triazole derivatives function as plant growth regulators (PGRs), which are substances that can modify plant physiological processes. A prominent class of triazole PGRs, which includes well-known compounds like paclobutrazol (B33190) and uniconazole, acts by inhibiting the biosynthesis of gibberellins. Gibberellins are plant hormones that are crucial for stem elongation.
By blocking the oxidation of ent-kaurene (B36324) to ent-kaurenoic acid, a key step in the gibberellin biosynthesis pathway, these triazole PGRs lead to reduced vegetative growth, resulting in more compact plants. This can be advantageous in agriculture and horticulture for several reasons, including:
Increased resistance to lodging (bending over of stems) in cereal crops.
Improved fruit set and yield in fruit trees by redirecting the plant's resources from vegetative growth to reproductive development.
Production of more compact and aesthetically pleasing ornamental plants.
In addition to their growth-retardant effects, triazole PGRs have also been shown to enhance plant tolerance to various abiotic stresses, such as drought, salinity, and extreme temperatures. This stress-protective effect is thought to be related to changes in the levels of other plant hormones, such as abscisic acid and cytokinins, which are involved in plant stress responses.
Materials Science Applications
The unique electronic and structural properties of the 1,2,4-triazole ring make it a valuable building block in materials science for the creation of novel materials with tailored functionalities.
The 1,2,4-triazole ring contains three nitrogen atoms that can act as donor sites, making it an excellent ligand for coordinating with metal ions. This has led to the extensive use of 1,2,4-triazole and its derivatives in the field of coordination chemistry to construct a wide array of metal complexes and coordination polymers.
The ability of the triazole ring to bridge between metal centers is a particularly important feature, enabling the formation of polynuclear complexes and extended network structures. The resulting materials can exhibit a range of interesting properties, including:
Magnetic Properties: The bridging nature of the triazole ligand can facilitate magnetic exchange interactions between metal centers, leading to materials with specific magnetic behaviors.
Spin Crossover (SCO): Some iron(II) complexes with triazole-based ligands can exhibit spin crossover behavior, where the spin state of the metal ion can be switched by external stimuli such as temperature, pressure, or light. This property is of interest for applications in molecular switches and data storage devices.
Luminescence: Coordination complexes containing triazole ligands can display luminescent properties, which are of interest for applications in sensing, bio-imaging, and light-emitting devices.
The specific structure and properties of the resulting metal complexes can be tuned by modifying the substituents on the triazole ring. This allows for the rational design of materials with desired functionalities.
The incorporation of 1,2,4-triazole moieties into polymer backbones can impart desirable properties to the resulting materials. Triazole-containing polymers often exhibit enhanced thermal stability and can possess specific optical properties.
Research has shown that polymers containing triazole units can have high thermal stability and excellent UV resistance. Furthermore, the introduction of triazole rings into a polymer can influence its solubility and mechanical properties. For example, some poly-1,2,3-triazoles have been shown to be soluble in polar solvents and to have higher glass transition temperatures compared to analogous polymers without the triazole ring.
The electronic nature of the triazole ring also makes it an interesting component for materials with specific optical properties. Derivatives of 4H-1,2,4-triazole have been investigated for their luminescent properties, with some compounds exhibiting high quantum yields of emitted photons. These materials have potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Additionally, the nonlinear optical (NLO) properties of some triazole derivatives have been explored, suggesting their potential use in applications such as optical switching and frequency conversion.
Industrial Applications
While the primary research focus for many triazole derivatives lies in the biomedical field, the unique chemical structure of the 1,2,4-triazole ring lends itself to a variety of industrial applications. These applications leverage the electronic properties, coordination ability, and relative stability of the triazole nucleus.
Derivatives of 1,2,4-triazole are recognized for their efficacy as corrosion inhibitors for various metals and alloys in acidic environments. mdpi.com The protective action is attributed to the presence of multiple heteroatoms (nitrogen and, in many derivatives, sulfur) and aromatic rings in their structures. These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that impedes the electrochemical processes of corrosion.
Although specific studies on (4-phenyl-4H-1,2,4-triazol-3-yl)methanol are not extensively detailed in the literature, research on structurally similar compounds demonstrates the potential of the 4-phenyl-1,2,4-triazole scaffold in this application. For instance, 5-(Phenyl)-4H-1,2,4-triazole-3-thiol (PTT) has shown excellent performance as a corrosion inhibitor for mild steel in 0.5M H₂SO₄. researchgate.netuniv-batna2.dz Its inhibition efficiency increases with concentration, reaching a maximum of 91.6% at 0.5 mM. researchgate.netuniv-batna2.dz The adsorption of these molecules on the metal surface follows the Langmuir adsorption isotherm, indicating the formation of a monolayer barrier. researchgate.net
Similarly, other triazole derivatives have been investigated, showing significant protective effects. The presence of additional functional groups and heteroatoms can enhance the inhibitory action. nih.govnih.gov Studies on various triazole compounds confirm their role as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netresearchgate.net
Table 1: Corrosion Inhibition Efficiency of Selected 1,2,4-Triazole Derivatives
| Compound Name | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |
| 5-(Phenyl)-4H-1,2,4-triazole-3-thiol (PTT) | Mild Steel | 0.5M H₂SO₄ | 91.6 | researchgate.netuniv-batna2.dz |
| 5-(Phenyl)-4H-1,2,4-triazole-3-thiol (PTAT) | Copper | 3.5% NaCl | Not specified | researchgate.net |
| 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) | Low Carbon Steel | 0.5 M HCl | 89.0 | nih.gov |
| (Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one (TZ1) | Carbon Steel | 1M HCl | Not specified | nih.gov |
| 5-(2-(9H-fluoren-9-ylidene)hydrazineyl)-4-amino-4H-1,2,4-triazole-3-thiol (TZ2) | Carbon Steel | 1M HCl | Not specified | nih.gov |
The conjugated systems present in many triazole derivatives are characteristic of chromophores, making them suitable for use in the synthesis of dyes. Furthermore, certain triazole-containing structures exhibit strong fluorescence, a key property for fluorescent whitening agents (FWAs), also known as optical brighteners. These agents function by absorbing light in the non-visible ultraviolet spectrum and re-emitting it in the blue region of the visible spectrum, resulting in a whiter and brighter appearance of materials like textiles, papers, and plastics. fda.gov
Historically, a class of FWAs known as stilbene-triazoles were developed. hongxinchemical.com These molecules integrated the fluorescent properties of stilbene (B7821643) with the triazole moiety. However, they often produced a greenish tint, which has limited their commercial viability. hongxinchemical.com
More broadly, the triazole ring can be incorporated into larger, more complex FWA molecules. For example, triazinylamino stilbene derivatives are a major class of commercial optical brighteners, where a triazine ring, not a triazole, is key, but it highlights the utility of nitrogen-rich heterocycles in this field. hongxinchemical.com While 4,5-diaryl-1,2,3-triazoles are noted to possess the essential fluorescent properties for brightening, the specific use of this compound as a dye or FWA is not prominently documented. unishivaji.ac.in The potential exists for it to serve as an intermediate in the synthesis of more complex fluorescent systems.
Role as Building Blocks in Complex Organic Synthesis
The this compound compound is a valuable building block in organic synthesis. The 1,2,4-triazole core is a robust scaffold that can be chemically modified at several positions. The key features of this molecule for synthetic purposes are the reactive hydroxymethyl (-CH₂OH) group at the 3-position and the potential for substitution on the phenyl ring.
The hydroxymethyl group is a versatile functional handle. It can undergo a wide range of chemical transformations, including:
Oxidation to form the corresponding aldehyde or carboxylic acid, which can then be used in condensation reactions or amide bond formations.
Esterification with various carboxylic acids to produce a library of ester derivatives.
Etherification to form ethers with diverse functionalities.
Replacement with halogens or other nucleophiles, opening pathways to further derivatization.
This versatility allows for the incorporation of the 4-phenyl-1,2,4-triazole unit into larger, more complex molecular architectures. For example, the synthesis of novel racemic secondary alcohols has been achieved through S-alkylation of a related 4,5-disubstituted-4H-1,2,4-triazole-3-thiol, followed by reduction of an intermediate ketone. mdpi.com Such multi-step syntheses demonstrate how the triazole core acts as a foundational structure upon which molecular complexity is built. mdpi.comnih.gov
Photophysical and Electrochemical Properties of Related Triazole Complexes
The nitrogen atoms in the triazole ring are excellent ligands for coordinating with metal ions. The resulting metal-triazole complexes often exhibit interesting photophysical and electrochemical properties that are tunable through modification of the triazole ligand or the metal center.
Metal complexes incorporating triazole-based ligands are a significant area of research due to their rich photophysical properties, including strong luminescence. hud.ac.ukhud.ac.ukhbku.edu.qa These properties are valuable for applications in sensors, organic light-emitting devices (OLEDs), and bio-imaging. The emission characteristics, such as wavelength, quantum yield, and lifetime, can be finely tuned by altering the substituents on the triazole ring or changing the coordinated metal ion (e.g., Rhenium(I), Copper(I), Iridium(III), Ruthenium(II)). hud.ac.ukacs.orgrsc.org
For instance, certain Rhenium(I) complexes with triazole-based diimine ligands are phosphorescent in solution at room temperature, with emission maxima (λmax) ranging from 540 nm to 638 nm. qnl.qahbku.edu.qa Copper(I) complexes have also been synthesized that show tunable emissions from green to orange (563–621 nm) in solution and intense blue-light emission in the solid state. rsc.org Some Cu(I) dimers exhibit emissions from blue to yellow with high photoluminescent quantum yields (up to 0.42) and are being investigated for their thermally activated delayed fluorescence (TADF) properties. rsc.org
Beyond metal complexes, purely organic 4H-1,2,4-triazole derivatives with extended π-conjugated systems have been synthesized and shown to possess high luminescence and large quantum yields of emitted photons. mdpi.comnih.govresearchgate.net
Table 2: Photophysical Properties of Selected Triazole Derivatives and Metal Complexes
| Compound/Complex Type | Emission Max (λem) | Quantum Yield (Φ) | Lifetime (τ) | Reference |
| [Re(N^N)(CO)₃(Cl)] complexes | 540–638 nm | Not specified | 43–92 ns | qnl.qahbku.edu.qa |
| Dinuclear Copper(I) Triazole Complexes | 500–550 nm | Not specified | Not specified | acs.org |
| Mononuclear Copper(I) Triazole Complexes | 563–621 nm (solution) | Not specified | Not specified | rsc.org |
| Cu(I) Dimers with 1,2,4-triazole bridge | Blue to Yellow | up to 0.42 | 2–9 µs | rsc.org |
| Imidazo hud.ac.ukqnl.qahbku.edu.qa triazole derivative (5p) | Not specified | 0.37 | Not specified | nih.gov |
The electronic properties of the triazole ring and its ability to stabilize different oxidation states of coordinated metal centers make triazole complexes candidates for electrocatalysis. The electron-withdrawing nature of the triazole group can influence the redox potentials of the metal center, which is a critical factor in catalytic cycles. acs.org
Research has shown that certain Rhenium(I) complexes based on triazole ligands can act as modest electrocatalysts for the reduction of carbon dioxide (CO₂). qnl.qahbku.edu.qa These complexes show a catalytic wave at a peak potential of approximately -2.3 V versus Fc/Fc+. hbku.edu.qa
In the realm of oxidation catalysis, two new copper(II) complexes featuring a 3-methyl-5-pyridin-2-yl-1,2,4-triazole ligand have demonstrated the ability to selectively catalyze the oxidation of styrene (B11656) to benzaldehyde (B42025) and cyclohexane (B81311) to KA oil (a mixture of cyclohexanone (B45756) and cyclohexanol). rsc.orgnih.gov Under optimized microwave-assisted conditions, the oxidation of styrene reached up to 60% conversion with a turnover frequency (TOF) of 120 h⁻¹. nih.gov
Table 3: Electrocatalytic Performance of Selected Triazole Complexes
| Complex | Reaction Catalyzed | Key Performance Metric | Reference |
| Rhenium(I) pyridyl- and pyrimidyl-triazole complexes | CO₂ Reduction | Peak potential at ca. -2.3 V vs Fc/Fc⁺ | qnl.qahbku.edu.qa |
| [Cu₂(L)₂(OAc)₂(H₂O)₂] (L = 3-methyl-5-pyridin-2-yl-1,2,4-triazole) | Styrene Oxidation | 60% conversion, TOF = 120 h⁻¹ | nih.gov |
| [CuL₂] (L = 3-methyl-5-pyridin-2-yl-1,2,4-triazole) | Styrene Oxidation | 60% conversion, TOF = 120 h⁻¹ | nih.gov |
Future Research Directions and Perspectives
Design and Synthesis of Novel (4-phenyl-4H-1,2,4-triazol-3-yl)methanol Derivatives
The exploration of novel derivatives of this compound remains a cornerstone of future research, with a focus on enhancing potency and selectivity for various biological targets. A primary strategy involves molecular hybridization, where the core triazole structure is combined with other pharmacologically active moieties to create synergistic effects. mdpi.comrsc.org For instance, the integration of indole or hydrazone functionalities has been shown to yield compounds with significant anticancer properties. mdpi.comrsc.org
Future synthetic endeavors will likely concentrate on:
Structural Modifications: Introducing diverse substituents on the phenyl ring and modifying the methanol (B129727) group to explore structure-activity relationships (SAR) systematically. nih.gov This could involve the incorporation of different functional groups to modulate lipophilicity, electronic properties, and steric bulk, thereby influencing biological activity.
Stereoselective Synthesis: Developing synthetic routes to produce enantiomerically pure derivatives, as different stereoisomers can exhibit distinct biological activities and metabolic profiles.
Green Chemistry Approaches: Employing more environmentally friendly and efficient synthetic methods, such as microwave-assisted synthesis and one-pot reactions, to reduce waste and improve yields. nih.govdergipark.org.tr
The synthesis of novel 1,2,4-triazole (B32235) derivatives continues to be a vibrant area of research, with numerous studies reporting the creation of new compounds with potential therapeutic applications.
| Starting Material | Reagents | Resulting Derivative Type | Potential Application |
| 4-amino-1,2,4-triazole | 4-aminoacetophenone, 4-hydroxyacetophenone, acetyl chloride, thiourea, 2-hydroxy-1,2-diphenylethan-1-one | N-acyl, N-thiourea, and imidazole derivatives | Antibacterial, Anticancer chemmethod.com |
| Benzohydrazide, Acetohydrazide | Phenylisothiocyanate, Sodium hydroxide (B78521), Propargyl bromide, Various azides | 1,2,4-triazole-1,2,3-triazole conjugates | Anticancer nih.govacs.org |
| 4-nitroacetophenone | Carbonyl epoxidation, substitution, reduction, amidation | 1,2,4-triazole derivatives with amino acid fragments | Antifungal mdpi.com |
Advanced Computational Studies for Predictive Modeling and Design
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, offering a rapid and cost-effective means to predict the properties and activities of novel compounds. nih.gov For this compound derivatives, advanced computational studies are expected to play a pivotal role in their future development.
Key areas of focus will include:
Quantitative Structure-Activity Relationship (QSAR): Developing robust 3D-QSAR models to establish a correlation between the structural features of triazole derivatives and their biological activities. nih.gov This will enable the prediction of the potency of unsynthesized compounds and guide the design of more effective molecules.
Molecular Docking and Dynamics Simulations: Utilizing molecular docking to predict the binding modes and affinities of novel derivatives with specific biological targets, such as enzymes and receptors. rsc.orgpensoft.net Subsequent molecular dynamics (MD) simulations can provide insights into the stability of ligand-protein complexes and the dynamic nature of their interactions. pensoft.netresearchgate.net
ADMET Prediction: Employing computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives at an early stage of development, helping to identify candidates with favorable pharmacokinetic profiles. researchgate.netacs.org
Density Functional Theory (DFT) Calculations: Using DFT to investigate the electronic properties, chemical reactivity, and spectroscopic features of the synthesized compounds, which can help in understanding their mechanism of action and interpreting experimental findings. mdpi.comnih.gov
Recent studies have demonstrated the utility of these computational approaches in identifying promising 1,2,4-triazole derivatives for various applications, including as potential antioxidant agents and anticancer therapeutics. rsc.orgpensoft.net
Exploration of New Mechanistic Pathways in Biological Interactions
A deeper understanding of the molecular mechanisms underlying the biological activities of this compound derivatives is crucial for their rational design and therapeutic application. Future research will likely focus on elucidating the intricate details of their interactions with biological systems.
This will involve:
Target Identification and Validation: Identifying and validating the specific cellular targets through which these compounds exert their effects. This may involve techniques such as proteomics, genomics, and chemical biology approaches.
Enzyme Inhibition Studies: Investigating the kinetics and mechanism of inhibition for derivatives that target specific enzymes. For example, many triazole-based antifungals are known to inhibit cytochrome P450 enzymes involved in sterol biosynthesis. nih.gov
Cellular Pathway Analysis: Examining the impact of these compounds on various cellular signaling pathways. For instance, studies on anticancer derivatives may focus on their ability to induce apoptosis, arrest the cell cycle, or inhibit angiogenesis. rsc.orgrsc.org
Resistance Mechanisms: Investigating the potential for the development of resistance to these compounds and elucidating the underlying molecular mechanisms.
By unraveling these mechanistic details, researchers can design more potent and selective agents with improved therapeutic indices.
Development of this compound as a Scaffold for Functional Materials
Beyond their biological applications, 1,2,4-triazole derivatives, including those based on the this compound scaffold, hold promise for the development of novel functional materials. researchgate.netlifechemicals.com Their unique structural and electronic properties make them attractive candidates for a variety of applications in materials science.
Future research in this area may explore:
Corrosion Inhibitors: Designing and synthesizing triazole derivatives that can effectively protect metal surfaces from corrosion. The nitrogen atoms in the triazole ring can coordinate with metal ions, forming a protective film on the surface. researchgate.netlifechemicals.com
Organic Light-Emitting Diodes (OLEDs): Investigating the potential of these compounds as components of organic polymers for use in OLEDs. The aromatic nature of the triazole ring can contribute to the electronic and photophysical properties required for such applications. lifechemicals.com
Ionic Liquids: Synthesizing novel ionic liquids based on the triazole scaffold. These compounds could have applications as environmentally friendly solvents and electrolytes. lifechemicals.com
Metal-Organic Frameworks (MOFs): Utilizing this compound derivatives as organic linkers for the construction of MOFs with potential applications in gas storage, catalysis, and sensing.
The versatility of the 1,2,4-triazole ring provides a rich platform for the design and synthesis of a wide range of functional materials with tailored properties. researchgate.net
Methodological Advancements in Characterization and Analysis
As new derivatives of this compound are synthesized, the development and application of advanced analytical techniques for their characterization will be essential.
Future efforts will likely focus on:
Spectroscopic Techniques: The comprehensive use of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR), high-resolution mass spectrometry (HRMS), and Fourier-transform infrared (FTIR) spectroscopy to elucidate the chemical structures of newly synthesized compounds. rsc.orgmdpi.comnih.gov
X-ray Crystallography: Employing single-crystal X-ray diffraction to determine the precise three-dimensional structures of these molecules, providing valuable information about their conformation and intermolecular interactions. rsc.orgnih.gov
Chromatographic Methods: Developing and validating advanced chromatographic methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), for the purification, separation, and quantitative analysis of these compounds and their metabolites. nih.gov
Computational Spectroscopy: Combining experimental spectroscopic data with computational predictions to aid in the structural elucidation and assignment of spectroscopic signals.
These methodological advancements will be critical for ensuring the quality, purity, and structural integrity of novel this compound derivatives, thereby supporting their further development for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
